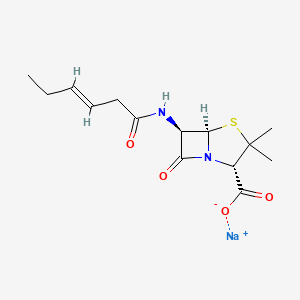

Penicillin F sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Penicillin F sodium, also known as 2-pentenyl penicillin, is a naturally occurring penicillin produced by the Penicillium notatum strain. It was one of the first penicillins discovered by Alexander Fleming and is known for its antibacterial properties. it is less stable and produced in smaller quantities compared to other penicillins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Penicillin F sodium is synthesized through the fermentation process using Penicillium notatum. The biosynthesis involves the condensation of L-cystine and L-valine to form the β-lactam thiazolidine ring, which is the core structure of penicillin . The fermentation process is carried out in a controlled environment with specific pH, temperature, and nutrient conditions to optimize the yield of penicillin F.

Industrial Production Methods: Industrial production of this compound involves submerged fermentation, where the Penicillium notatum is grown in large fermenters. The medium is supplemented with precursors like phenylacetic acid to enhance the production of penicillin F. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Penicillin F sodium undergoes several types of chemical reactions, including:

Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the inactivation of the antibiotic.

Oxidation and Reduction: Penicillin F can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.

Substitution: Requires specific reagents like acyl chlorides or amines under controlled conditions to modify the side chain.

Major Products Formed:

Hydrolysis Products: Penicilloic acid and other degradation products.

Substitution Products: Semi-synthetic penicillins with varied antibacterial spectra.

Applications De Recherche Scientifique

Penicillin F sodium has several applications in scientific research:

Chemistry: Used as a model compound to study the structure-activity relationship of β-lactam antibiotics.

Biology: Employed in studies involving bacterial resistance mechanisms and the role of β-lactamases.

Medicine: Although not widely used clinically, it serves as a reference compound in the development of new antibiotics.

Industry: Utilized in the production of semi-synthetic penicillins and as a standard in quality control processes

Mécanisme D'action

Penicillin F sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and eventual lysis of the bacterial cell .

Comparaison Avec Des Composés Similaires

Penicillin G (Benzylpenicillin): More stable and widely used clinically.

Penicillin V (Phenoxymethylpenicillin): Acid-stable and suitable for oral administration.

Ampicillin and Amoxicillin: Semi-synthetic derivatives with broader spectra of activity

Uniqueness of Penicillin F Sodium: this compound is unique due to its natural origin and specific side chain structure. its instability and lower yield make it less favorable for clinical use compared to other penicillins .

Propriétés

Numéro CAS |

525-86-0 |

|---|---|

Formule moléculaire |

C14H19N2NaO4S |

Poids moléculaire |

334.37 g/mol |

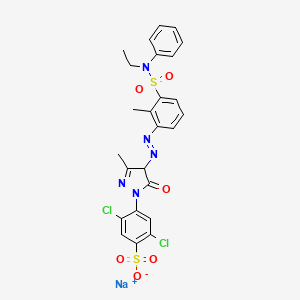

Nom IUPAC |

sodium;(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C14H20N2O4S.Na/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b6-5+;/t9-,10+,12-;/m1./s1 |

Clé InChI |

JGVCZZIVHXXHEH-IOPWMRHISA-M |

SMILES isomérique |

CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-].[Na+] |

SMILES canonique |

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)